molecular formula C14H13NO2 B7960981 Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate

Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate

Cat. No. B7960981
M. Wt: 227.26 g/mol
InChI Key: LIOJPNRGRZJABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06903086B2

Procedure details

5-Nitro-biphenyl-3-carboxylic acid methyl ester (1.85 g, 7.19 mmol) and 10% Pd/C (0.185 g) in EtOAc (20 mL) were hydrogenated under balloon for 2 h. The catalyst was filtered and the filtrate was concentrated to dryness. The crude 5-amino-biphenyl-3-carboxylic acid methyl ester was a yellow solid and was taken to the next step.
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.185 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=[C:9]([N+:11]([O-])=O)[CH:10]=1)=[O:4]>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=[C:9]([NH2:11])[CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=C(C1)[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.185 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=C(C=C(C1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.